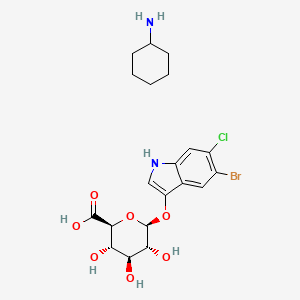

5-Bromo-6-chloro-3-indolyl-D-glucuronide cyclohexylammonium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-6-chloro-3-indolyl-D-glucuronide cyclohexylammonium salt is a chromogenic substrate used primarily for the detection of β-glucuronidase activity. This compound is known for producing a magenta color when hydrolyzed by β-glucuronidase, making it useful in various biological and chemical assays .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloro-3-indolyl-D-glucuronide cyclohexylammonium salt typically involves the reaction of 5-bromo-6-chloroindole with D-glucuronic acid in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature environment and the use of solvents such as dimethylformamide or dimethylsulfoxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The final product is usually obtained in powder form and stored at low temperatures to maintain stability .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-6-chloro-3-indolyl-D-glucuronide cyclohexylammonium salt primarily undergoes hydrolysis reactions catalyzed by β-glucuronidase. This hydrolysis results in the cleavage of the glucuronide moiety, leading to the formation of a colored product .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of β-glucuronidase enzyme and occurs under mild conditions, such as physiological pH and temperature. The reaction can be monitored by the appearance of a magenta color, indicating the formation of the hydrolyzed product .

Major Products Formed

The major product formed from the hydrolysis of this compound is a magenta-colored compound, which is used as an indicator of β-glucuronidase activity .

Aplicaciones Científicas De Investigación

5-Bromo-6-chloro-3-indolyl-D-glucuronide cyclohexylammonium salt has a wide range of applications in scientific research:

Chemistry: Used as a chromogenic substrate in various assays to detect β-glucuronidase activity.

Medicine: Utilized in diagnostic tests to detect bacterial contamination in clinical samples.

Industry: Applied in food and water testing to ensure safety and quality by detecting bacterial contamination.

Mecanismo De Acción

The mechanism of action of 5-Bromo-6-chloro-3-indolyl-D-glucuronide cyclohexylammonium salt involves its hydrolysis by the enzyme β-glucuronidase. The enzyme cleaves the glucuronide moiety, resulting in the release of a colored product. This reaction is specific to β-glucuronidase, making it a reliable indicator of the enzyme’s presence and activity .

Comparación Con Compuestos Similares

Similar Compounds

5-Bromo-4-chloro-3-indolyl-β-D-glucuronide cyclohexylammonium salt: Another chromogenic substrate for β-glucuronidase, producing a blue color upon hydrolysis.

4-Methylumbelliferyl-β-D-glucuronide: A fluorogenic substrate for β-glucuronidase, emitting fluorescence upon hydrolysis.

5-Bromo-4-chloro-3-indolyl-β-D-glucopyranoside: Used for detecting β-glucosidase activity, producing a blue color.

Uniqueness

5-Bromo-6-chloro-3-indolyl-D-glucuronide cyclohexylammonium salt is unique due to its ability to produce a distinct magenta color, which is easily distinguishable from other chromogenic substrates that typically produce blue or fluorescent products. This makes it particularly useful in applications where color differentiation is crucial .

Actividad Biológica

5-Bromo-6-chloro-3-indolyl-D-glucuronide cyclohexylammonium salt, commonly referred to as BCIG (or X-GlcU), is a synthetic compound widely used as a chromogenic substrate for β-glucuronidase. This compound has significant applications in biochemical research, particularly in the detection and quantification of β-glucuronidase activity in various biological systems. Its utility extends to monitoring E. coli contamination in food and water, as well as studying gene expression in plants through GUS (β-glucuronidase) reporter assays.

- Molecular Formula : C₁₄H₁₃BrClNO₇

- Molecular Weight : 521.79 g/mol

- CAS Number : 144110-43-0

- Purity : ≥98% (by HPLC)

- Physical Form : Crystalline powder

- Storage Conditions : Store desiccated at -20°C, protected from light

BCIG acts as a substrate for β-glucuronidase, an enzyme that hydrolyzes glucuronides, leading to the release of a chromogenic indole derivative. Upon enzymatic action, BCIG yields a dark blue precipitate detectable at a wavelength of λ_max 615 nm. This color change facilitates quantitative analysis of β-glucuronidase activity, making it an essential tool in microbiological assays and plant molecular biology.

Applications in Research

-

Microbial Detection :

- BCIG is extensively used for detecting E. coli in food products such as meat and dairy, as well as in environmental water samples. The presence of β-glucuronidase produced by E. coli results in a colorimetric change that indicates contamination.

-

Gene Expression Studies :

- In plant molecular biology, BCIG serves as a substrate for GUS reporter gene assays. Researchers utilize this compound to study gene expression patterns under various environmental conditions, including stress responses in plants.

-

Clinical Applications :

- The detection of urinary tract infections (UTIs) has also been facilitated by BCIG, where the enzyme activity correlates with the presence of E. coli in urine samples.

Case Study 1: E. coli Detection in Food Products

A study conducted on the efficacy of BCIG for detecting E. coli in shellfish demonstrated that the substrate provided reliable results within 24 hours of testing. The chromogenic response was visible at concentrations as low as 10 CFU/g, showcasing its sensitivity and specificity for food safety applications .

Case Study 2: GUS Gene Expression in Plants

In research focusing on stress-responsive gene expression in Spartina alterniflora, BCIG was employed to assess GUS activity under saline conditions. The results indicated a significant increase (1.5–2-fold) in GUS expression compared to control samples, highlighting the compound's role in understanding plant responses to environmental stressors .

Research Findings

Recent studies have expanded on the utility of BCIG beyond traditional applications:

- Enzyme Kinetics : Research has shown that the kinetic parameters of β-glucuronidase can be effectively measured using BCIG, providing insights into enzyme efficiency and substrate specificity.

- Mutation Analysis : In genetic studies involving reversion mutations, BCIG was utilized to visualize GUS+ clones, aiding in the identification of mutation pathways and their frequencies .

Comparative Analysis Table

| Property | Value |

|---|---|

| Molecular Weight | 521.79 g/mol |

| CAS Number | 144110-43-0 |

| Purity | ≥98% (HPLC) |

| Chromogenic Response | Blue precipitate at λ_max 615 nm |

| Applications | Microbial detection, gene expression |

| Storage | -20°C, protected from light |

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrClNO7.C6H13N/c15-5-1-4-7(2-6(5)16)17-3-8(4)23-14-11(20)9(18)10(19)12(24-14)13(21)22;7-6-4-2-1-3-5-6/h1-3,9-12,14,17-20H,(H,21,22);6H,1-5,7H2/t9-,10-,11+,12-,14+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZDFBMYVMPFHR-CYRSAHDMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N.C1=C2C(=CC(=C1Br)Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26BrClN2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.